N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide
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Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure
Mechanism of Action
Target of Action
Similar compounds have been found to target the mitogen-activated protein kinase 1 . This enzyme plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Mode of Action
It can be inferred that the compound interacts with its target, possibly leading to changes in the cellular responses directed by the target .
Biochemical Pathways
Given its potential target, it may influence the mapk signaling pathway , which regulates a variety of cellular activities including gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis.
Result of Action
Based on its potential target, it may influence cellular responses such as gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide typically involves the reaction of 4-(1H-pyrazol-3-yl)aniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyramide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
- N-(4-(1H-pyrazol-3-yl)phenyl)acetamide
- N-(4-(1H-pyrazol-3-yl)phenyl)propionamide
- N-(4-(1H-pyrazol-3-yl)phenyl)butyramide
Comparison: N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide is unique due to its specific isobutyramide group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different acyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(2)13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-9H,1-2H3,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFFSEWWEHQHEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CC=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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